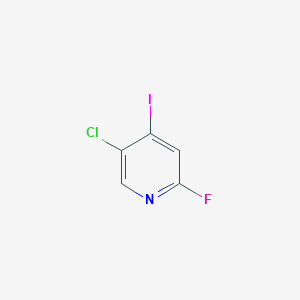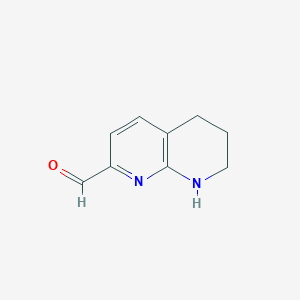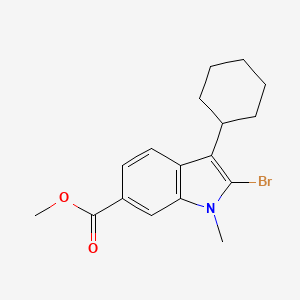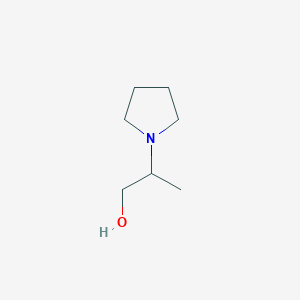![molecular formula C13H23NO3 B1358155 Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 374794-89-5](/img/structure/B1358155.png)
Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Descripción general
Descripción
“Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate” is a chemical compound with the molecular formula C13H21NO4 . It is a solid substance . The InChI code for this compound is 1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h4-9H2,1-3H3 .
Synthesis Analysis
There are two pathways in the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . More details can be found in the Russian Journal of Organic Chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h4-9H2,1-3H3 .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 255.31 . The storage temperature for this compound is between 2-8°C in a dry, sealed environment .
Aplicaciones Científicas De Investigación
Microbial Degradation in Subsurface
Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate is related to fuel oxygenates like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA). The degradation of these substances in subsurface environments is influenced by redox conditions. Microbial degradation under oxic and nearly all anoxic conditions is possible, although the presence of MTBE and related compounds in groundwater often limits the use of in situ biodegradation as a remediation option due to their slow biodegradation rate. The understanding of site-specific biogeochemical conditions is crucial for the intrinsic degradation of these recalcitrant compounds (Schmidt, Schirmer, Weiss & Haderlein, 2004).
Decomposition in Cold Plasma Reactors
The compound has been the subject of studies exploring its decomposition using cold plasma reactors. This method demonstrates the feasibility of decomposing and converting MTBE, a similar oxygenate, into simpler compounds. The decomposition efficiency and the conversion into products like CH4, C2H2, and C2H4 are influenced by factors such as input power and the concentration of the compounds in the plasma environment (Hsieh, Tsai, Chang & Tsao, 2011).
Property Measurements and Applications
Research has delved into the thermophysical properties of mixtures containing ethers like MTBE, emphasizing their application in improving octane rating and reducing exhaust pollution in fuels. Understanding the properties of these mixtures is crucial for assessing their behavior and applications in different industrial processes (Marsh, Niamskul, Gmehling & Bölts, 1999).
Environmental Occurrence and Toxicity
The environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, which include compounds like this compound, have been a subject of study. These compounds are detected in various environmental matrices and have been associated with human exposure through different pathways. Toxicity studies suggest potential hepatic toxicity, endocrine-disrupting effects, and even carcinogenicity, emphasizing the need for future studies to develop compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).
Safety and Hazards
The safety information for “Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate” includes the following hazard statements: H302-H315-H319 . The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to react with N,N-dimethylformamide dimethyl acetal, leading to the formation of isomeric condensation products . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the stability and activity of various cellular proteins, thereby altering cellular responses and functions . Understanding these effects is essential for developing targeted therapies and improving cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. The compound’s interaction with N,N-dimethylformamide dimethyl acetal, for example, results in the formation of spirocyclic pyrazoles, which have potential biological activity . These molecular mechanisms are key to understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo various chemical transformations, leading to the formation of different products with distinct biological activities . Monitoring these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and ensuring the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which play a role in its overall biological activity . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation in different cellular compartments . These interactions are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Propiedades
IUPAC Name |
tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-6-13(7-9-14)5-4-10-16-13/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIBXBGSIZHAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCO2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620722 | |
| Record name | tert-Butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374794-89-5 | |
| Record name | 1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374794-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B1358082.png)

![6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1358084.png)







![Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1358104.png)
